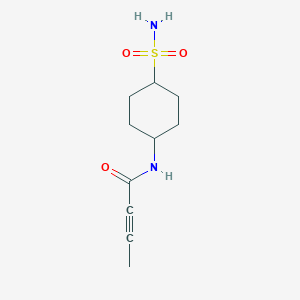
Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate: is an organic compound that features a cyclobutane ring substituted with an aminomethyl group and two fluorine atoms. The tert-butyl ester group is attached to the carboxylate functionality, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available cyclobutane derivatives.
Fluorination: Introduction of fluorine atoms can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Esterification: The final step involves the esterification of the carboxylic acid with tert-butyl alcohol, typically using acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to scale up the synthesis while maintaining product purity and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, forming imines or oximes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Imines, oximes.
Reduction: Alcohols.
Substitution: Amines, ethers, thioethers.
Wissenschaftliche Forschungsanwendungen
Chemistry
Intermediate in Synthesis: Used as a building block in the synthesis of more complex molecules.
Fluorinated Compounds: Its fluorinated nature makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: Potential use in the design of enzyme inhibitors due to its structural features.
Bioconjugation: Can be used in bioconjugation techniques for labeling and tracking biomolecules.
Medicine
Drug Development: Investigated for its potential in developing new therapeutic agents, particularly in oncology and infectious diseases.
Industry
Material Science: Used in the development of new materials with unique properties due to its fluorinated cyclobutane core.
Wirkmechanismus
The compound exerts its effects primarily through interactions with biological targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and metabolic stability, making it a potent candidate in drug design. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 1-(aminomethyl)cyclobutane-1-carboxylate: Lacks the fluorine atoms, resulting in different chemical properties and biological activities.
1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid: Without the tert-butyl ester group, it has different solubility and reactivity profiles.
Uniqueness
Fluorination: The presence of fluorine atoms significantly enhances the compound’s stability and lipophilicity, making it unique compared to non-fluorinated analogs.
Versatility: The combination of the cyclobutane ring, aminomethyl group, and tert-butyl ester makes it a versatile intermediate for various synthetic applications.
Tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
IUPAC Name |
tert-butyl 1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2NO2/c1-8(2,3)15-7(14)9(6-13)4-10(11,12)5-9/h4-6,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCLMDZIVCDQQDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CC(C1)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-nitrofuran-2-carboxamide](/img/structure/B2944072.png)
![N-(benzo[d]thiazol-2-yl)-1-(cyclopropylsulfonyl)azetidine-3-carboxamide](/img/structure/B2944073.png)
![1-[1-benzyl-3-(benzyloxy)-1H-pyrazole-4-carbonyl]-4-methylpiperidine](/img/structure/B2944076.png)

![2-(butylsulfanyl)-3-(3-methoxyphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2944078.png)


![5-Methyl-2-[2-phenyl-6-(trifluoromethyl)pyrimidin-4-yl]-2,3-dihydro-1H-pyrazol-3-one](/img/structure/B2944083.png)




![3-(2-bromophenyl)-1-[3-(4-methoxybenzenesulfonyl)azetidin-1-yl]propan-1-one](/img/structure/B2944092.png)

